Naji Kharouf,
Davide Mancino,
Jihed Zghal,
Sophie Helle,
Hamdi Jmal,
Marc Lenertz,
Nathalie Viart,
Nadia Bahlouli,
Florent Meyer,
Youssef Haikel,
Vincent Ball
PMID: 34225861
DOI:
10.1016/j.msec.2021.112209
Abstract
The design of bioactive plasters is of major interest for the amelioration of dental and bone cements. In this article, a one pot and environmentally friendly strategy based on the addition of a cheap polyphenol-tannic acid (TA) or the main phenolic constituent of TA, namely pyrogallol (PY)- able to interact with calcium sulfate is proposed. Tannic acid and pyrogallol not only modify the morphology of the obtained plaster+TA/PY composites but a part of it is released and provides strong-up to twenty fold- antibacterial effect against Staphylococcus aureus. It is shown that the higher antibacterial efficiency of PY is related to a greater release compared to TA even if in solution the antibacterial effect of PY is lower than that of TA when reported on the basis of the molar concentration in PY units.
Chao Ma,
Huiwen Pang,
Hongguang Liu,
Qian Yan,
Jianzhang Li,
Shifeng Zhang
PMID: 33998631
DOI:
10.1039/d1tb00763g
Abstract
Multifunctional hydrogels that integrate stretchability, adhesion, self-healing, and antibacterial properties may find use in a variety of fields including electronic skin, wound dressings, and wearable devices; however, traditional hydrogels often exhibit short-term adhesiveness, poor mechanical properties, and a lack of antibacterial activity. Herein, a plant-inspired polyacrylamide-soybean protein isolate-pyrogallol/borax (PAM-SPI-P/B) hydrogel has been developed using a facile green method based on dynamic coordination cross-linking between pyrogallol (PG) and borax. The PG-borax dynamic bonds adjusted the network structure of the hydrogels to provide greater structural integrity to the PAM-SPI double network. This hydrogel possessed a high mechanical strength (large elongation up to 760% and compressive strength up to 1.25 MPa at 80% strain), low swelling ratio, and self-healing properties. Inspired by natural polyphenols that contain adhesive molecules, the addition of pyrogallol provided the hydrogel excellent adhesion to various hydrophilic and hydrophobic substrates. And with the inhibition of pyrogallol autoxidation due to the borax protection, the hydrogel showed repeatable and durable adhesion over 20 cycles. The obtained hydrogels also exhibited good antibacterial activities against Escherichia coli and Staphylococcus aureus because they were based on pyrogallol and borax, which have antibacterial properties. Accordingly, we envision that the PAM-SPI-P/B hydrogels have great potential for use in biomimetic tissues and biosensors.
Yuanyong Yao,
Shixue Chen,
Hu Li
PMID: 33908702
DOI:
10.1002/open.202100013
Abstract
The pyrogallol autoxidation method has been widely utilized to evaluate various antioxidants in antioxidative bioactivities. However, this method is generally not appropriate for estimating the
O
radical scavenging capacity of bioflavonoids, as it enables bioflavonoids to generate
O
radical in oxygen-alkaline (pH 8.2) surroundings. In the present study, an improved DMSO (dimethyl sulfoxide) system (pH 7.25, versus pH 8.2 of the pyrogallol autoxidation) was successfully developed to evaluate the
O
radical scavenging capacity of bioflavonoids by EPR technique and using the spin trapping reagent DMPO (5,5-dimethyl-1-pyrroline-N-oxide). The non-protonic environment supplied by the system promotes the stabilization of the
O
radical and therefore ensures a much more accurate measurement of
O
radical scavenging capacity in bioflavonoids if compared to protonic solvents. The results demonstrated that the effects of scavenging
O
radicals in natural bioflavonoids follows the order: dihydromyricetin>myricetin>quercetin>kaempferol>baicalein>chrysin, which are well associated with numbers of hydroxyl groups attached to their molecular skeletons and/or active H of their configurations. Interestingly, the higher superoxide-anion scavenging effect measured for dihydromyricetin with respect to myricetin is possibly attributed to the fact that dihydromyricetin can be transformed into myricetin in the presence of
O
radical, resulting from the homolysis of active H donated from C3-H bond of DMY via
O
radicals.
Steffi Wünsche,
Lina Yuan,
Andreas Seidel-Morgenstern,
Heike Lorenz
PMID: 33573219
DOI:
10.3390/molecules26030720
Abstract
Bis(demethoxy)curcumin (BDMC) is one of the main active components found in turmeric. Major drawbacks for its usage are its low aqueous solubility, and the challenging separation from other curcuminoids present in turmeric. Co-crystallization can be applied to alter the physicochemical properties of BDMC in a desired manner. A co-crystal screening of BDMC with four hydroxybenzenes was carried out using four different methods of co-crystal production: crystallization from solution by slow solvent evaporation (SSE), and rapid solvent removal (RSR), liquid-assisted grinding (LAG), and crystallization from the melt phase. Two co-crystal phases of BDMC were obtained with pyrogallol (PYR), and hydroxyquinol (HYQ). PYR-BDMC co-crystals can be obtained only from the melt, while HYQ-BDMC co-crystals could also be produced by LAG. Both co-crystals possess an equimolar composition and reveal an incongruent melting behavior. Infrared spectroscopy demonstrated the presence of BDMC in the diketo form in the PYR co-crystals, while it is in a more stable keto-enol form in the HYQ co-crystals. Solubility measurements in ethanol and an ethanol-water mixture revealed an increase of solubility in the latter, but a slightly negative effect on ethanol solubility. These results are useful for a prospective development of crystallization-based separation processes of chemical similar substances through co-crystallization.
Narjes Emamdadi,
Mostafa Gholizadeh,
Mohammad Reza Housaindokht
PMID: 33333096
DOI:
10.1016/j.ijbiomac.2020.12.034
Abstract
The activity of Horseradish Peroxidase (HRP) Enzyme exposed to a static magnetic field (SMF) during the oxidation reaction of pyrogallol (PGL) and the epigallocatechin gallate (EPCG) flavonoid was recorded at different times. As the data showed, the enzyme activity increased by 77.17% with increasing incubation time up to 30 min. The kinetic parameters K
and V
for PGL sample incubated in SMF for 30 min were 5.641 × 10
mM, 4.424 × 10
mmol/min, respectively, and for EPCG sample with the same condition were 8.65 × 10
mM, 2.37 × 10
mmol/min, respectively. Exposure of HRP enzyme to SMF changed the optimum pH from 7.0 to 6.0 in 10 min, but did not create any change in the optimum temperature of the enzyme. After 120 h, the residual activity of normal enzyme was 17% higher than that of the incubated enzyme. The structural changes of the control and HRP enzyme incubated in SMF were investigated by relative viscosity, fluorescence and CD, UV-Vis spectrophotometry. The structural changes in the presence of SMF were found to cause changes in the enzyme activity. In fact, changes in the amount of hydrogen bonds between enzymes and solvents can be a reason for this behavior from a molecular point of view. Using a static magnetic field can provide a new approach to control and direct enzyme-based biological processes.
Dongting Yao,
Guanyi Zhang,
Weiqin Chen,
Jia Chen,
Zhen Li,
Xin Zheng,
Hongmei Yin,
Xiaobo Hu
PMID: 33875436
DOI:
10.1128/AAC.00100-21
Abstract
Candida glabrata is currently the first or second most commonly encountered non-
species worldwide. The potential severity of
resistance mandates the discovery of novel antifungal agents, including those that can be used in combination therapies. In this study, we evaluated the
interactions of pyrogallol (PG) and azole drugs against 22 clinical C. glabrata isolates. The potential mechanism underlying the synergism between PG and fluconazole (FLC) was investigated by the rhodamine 6G efflux method and quantitative reverse transcription (qRT)-PCR analysis. In susceptibility tests, PG showed strong synergism with FLC, itraconazole (ITC), and voriconazole (VRC), with fractional inhibitory concentration index values of 0.18 to 0.375 for PG+FLC, 0.250 to 0.750 for PG+ITC, and 0.141 to 0.750 for PG+VRC. Cells grown in the presence of PG+FLC exhibited reduced rhodamine 6G extrusion and significantly downregulated expression of the efflux-related genes
,
, and
compared with cells grown in the presence of PG or FLC alone. PG did not potentiate FLC when tested against a Δ
strain. Restoration of a functional
allele also restored the synergism. These results indicate that PG is an antifungal agent that synergistically potentiates the activity of azoles. Furthermore, PG appears to exert its effects by inhibiting efflux pumps and downregulating
,
, and
, with
probably playing a crucial role in this process.
Yujie Shi,
Zhikun Ma,
Qiong Cheng,
Yudan Wu,
Amanda B Parris,
Lingfei Kong,
Xiaohe Yang
PMID: 33007330
DOI:
10.1016/j.bbamcr.2020.118877
Abstract
Metformin has been suggested as an anti-cancer agent. However, increasing reports show that some tumors are resistant to metformin. Identification of factors affecting metformin mediated cancer therapy is of great significance. FGFR1 is a receptor-tyrosine-kinase that is frequently overexpressed in breast cancer, which is associated with poor-prognosis. To investigate the effect of FGFR1 overexpression on metformin-induced inhibition of breast cancer cells, we demonstrated that FGFR1 overexpression rendered MCF-7 and T47D cells resistant to metformin. In particular, we found that, in addition to AKT and ERK1/2 activation, FGFR1-induced activation of IRS1 and IGF1R, key regulators connecting metabolism and cancer, was associated with metformin resistance. Targeting IRS with IRS1 KO or IRS inhibitor NT157 significantly sensitized FGFR1 overexpressing cells to metformin. Combination of NT157 with metformin induced enhanced inhibition of p-IGF1R, p-ERK1/2 and p-mTOR. Moreover, we demonstrated that IRS1 functions as a critical mediator of the crosstalk between FGFR1 and IGF1R pathways, which involves a feedback loop between IRS1 and MAPK/ERK. Our study highlights the significance of FGFR1 status and IRS1 activation in metformin-resistance, which will facilitate the development of strategies targeting FGFR overexpression-associated metformin resistance.
Haixia Su,
Sheng Yao,
Wenfeng Zhao,
Yumin Zhang,
Jia Liu,
Qiang Shao,
Qingxing Wang,
Minjun Li,
Hang Xie,
Weijuan Shang,
Changqiang Ke,
Lu Feng,
Xiangrui Jiang,
Jingshan Shen,
Gengfu Xiao,
Hualiang Jiang,
Leike Zhang,
Yang Ye,
Yechun Xu
PMID: 34131140
DOI:
10.1038/s41467-021-23751-3
Abstract
The ongoing pandemic of coronavirus disease 2019 (COVID-19) caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) urgently needs an effective cure. 3CL protease (3CL
) is a highly conserved cysteine proteinase that is indispensable for coronavirus replication, providing an attractive target for developing broad-spectrum antiviral drugs. Here we describe the discovery of myricetin, a flavonoid found in many food sources, as a non-peptidomimetic and covalent inhibitor of the SARS-CoV-2 3CL
. Crystal structures of the protease bound with myricetin and its derivatives unexpectedly revealed that the pyrogallol group worked as an electrophile to covalently modify the catalytic cysteine. Kinetic and selectivity characterization together with theoretical calculations comprehensively illustrated the covalent binding mechanism of myricetin with the protease and demonstrated that the pyrogallol can serve as an electrophile warhead. Structure-based optimization of myricetin led to the discovery of derivatives with good antiviral activity and the potential of oral administration. These results provide detailed mechanistic insights into the covalent mode of action by pyrogallol-containing natural products and a template for design of non-peptidomimetic covalent inhibitors against 3CL
s, highlighting the potential of pyrogallol as an alternative warhead in design of targeted covalent ligands.